1-Phenyl-N-(1,3-thiazol-2-ylmethyl)methanamine dihydrochloride 1-Phenyl-N-(1,3-thiazol-2-ylmethyl)methanamine dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13436928
InChI: InChI=1S/C11H12N2S.2ClH/c1-2-4-10(5-3-1)8-12-9-11-13-6-7-14-11;;/h1-7,12H,8-9H2;2*1H
SMILES: C1=CC=C(C=C1)CNCC2=NC=CS2.Cl.Cl
Molecular Formula: C11H14Cl2N2S
Molecular Weight: 277.2 g/mol

1-Phenyl-N-(1,3-thiazol-2-ylmethyl)methanamine dihydrochloride

CAS No.:

Cat. No.: VC13436928

Molecular Formula: C11H14Cl2N2S

Molecular Weight: 277.2 g/mol

* For research use only. Not for human or veterinary use.

1-Phenyl-N-(1,3-thiazol-2-ylmethyl)methanamine dihydrochloride -

Specification

Molecular Formula C11H14Cl2N2S
Molecular Weight 277.2 g/mol
IUPAC Name 1-phenyl-N-(1,3-thiazol-2-ylmethyl)methanamine;dihydrochloride
Standard InChI InChI=1S/C11H12N2S.2ClH/c1-2-4-10(5-3-1)8-12-9-11-13-6-7-14-11;;/h1-7,12H,8-9H2;2*1H
Standard InChI Key PYFTXNZSPRZDIQ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CNCC2=NC=CS2.Cl.Cl
Canonical SMILES C1=CC=C(C=C1)CNCC2=NC=CS2.Cl.Cl

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound has the molecular formula C₁₁H₁₄Cl₂N₂S and a molecular weight of 277.2 g/mol . Its IUPAC name, 1-phenyl-N-(1,3-thiazol-2-ylmethyl)methanamine dihydrochloride, reflects two critical structural components:

  • A phenyl group linked to a methanamine backbone.

  • A 1,3-thiazole ring substituted at the 2-position with a methylene group bonded to the amine .

The dihydrochloride salt form enhances aqueous solubility and stability, making it preferable for experimental applications .

Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₁₄Cl₂N₂S
Molecular Weight277.2 g/mol
Exact Mass276.024 Da
SMILESC1=CC=C(C=C1)CNCC2=NC=CS2.Cl.Cl

Synthesis and Preparation

Synthetic Routes

The compound is synthesized through a two-step process:

  • Formation of the Parent Amine:

    • A Schiff base reaction between 1-phenylmethanamine and 2-chloromethyl-1,3-thiazole under basic conditions yields the parent amine, 1-phenyl-N-(1,3-thiazol-2-ylmethyl)methanamine .

  • Salt Formation:

    • Treatment with concentrated hydrochloric acid (HCl) in an anhydrous solvent (e.g., ethanol) produces the dihydrochloride salt .

Reaction Scheme:

1-Phenylmethanamine+2-Chloromethyl-1,3-thiazoleBaseParent AmineHClDihydrochloride Salt\text{1-Phenylmethanamine} + \text{2-Chloromethyl-1,3-thiazole} \xrightarrow{\text{Base}} \text{Parent Amine} \xrightarrow{\text{HCl}} \text{Dihydrochloride Salt}

Industrial-Scale Production

Industrial protocols prioritize cost efficiency and yield optimization:

  • Batch Reactors: Facilitate controlled reaction conditions (temperature: 40–60°C, pH 7–9) .

  • Purification: Recrystallization from ethanol/water mixtures achieves >95% purity .

Research Directions and Challenges

Biological Efficacy Optimization

  • SAR Studies: Modifying the phenyl or thiazole substituents could enhance target affinity. For example, introducing electron-withdrawing groups (e.g., -NO₂) may improve receptor binding .

  • Prodrug Development: Esterifying the amine could improve blood-brain barrier penetration for neurological applications .

Stability and Toxicity Profiling

  • Acidic Degradation: Thiazole derivatives are prone to hydrolysis under strongly acidic conditions (pH < 2), necessitating formulation studies .

  • Reactive Metabolites: Furanyl and thiazole rings may generate toxic intermediates; in vitro microsomal assays are critical for safety assessment .

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